3-(3,4-Difluorophenyl)propanal
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Overview
Description
3-(3,4-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O It is a derivative of propanal where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)propanal typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluorobenzene.
Formylation: The precursor undergoes formylation to introduce the aldehyde group. This can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
Reduction: The intermediate product is then reduced to form the final compound, this compound. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes and the use of more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3-(3,4-Difluorophenyl)propanoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-(3,4-Difluorophenyl)propanol, using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(3,4-Difluorophenyl)propanoic acid.
Reduction: 3-(3,4-Difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Difluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)propanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Difluorophenyl)propanoic acid: This compound is the oxidized form of 3-(3,4-Difluorophenyl)propanal and shares similar structural features.
3-(3,4-Difluorophenyl)propanol: The reduced form of this compound, used in different chemical contexts.
3-(3,4-Difluorophenyl)propionic acid: Another related compound with similar applications in research and industry.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQHKNADIYNTIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698729 |
Source
|
Record name | 3-(3,4-Difluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166947-10-0 |
Source
|
Record name | 3-(3,4-Difluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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